(1-溴乙基-2,2,2-D3)苯

描述

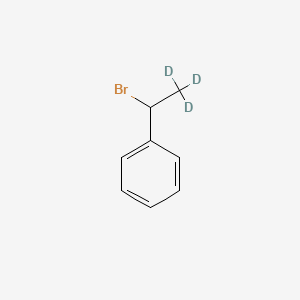

(1-Bromoethyl-2,2,2-D3)benzene is a chemical compound with the molecular formula C8H6D3Br . It is also known as α-Methylbenzyl Bromide or 1-Phenylethyl Bromide .

Molecular Structure Analysis

The molecular structure of (1-Bromoethyl-2,2,2-D3)benzene consists of a benzene ring attached to a bromoethyl group . The isotopic enrichment is 98 atom % D .

Physical And Chemical Properties Analysis

(1-Bromoethyl-2,2,2-D3)benzene has a molecular weight of 188.08 . It is a non-hazardous material for transport . More specific physical and chemical properties were not found in the search results.

科学研究应用

Controlled Radical Polymerization of Styrene

(1-Bromoethyl-2,2,2-D3)benzene is utilized in the controlled radical polymerization of styrene . This process is crucial for creating well-defined polymers with specific molecular weights and low polydispersity. The compound acts as an initiator, allowing for precise control over the polymerization process, which is essential for producing materials with consistent and predictable properties.

Asymmetric Esterification of Benzoic Acid

In the field of organic synthesis, (1-Bromoethyl-2,2,2-D3)benzene is employed in the asymmetric esterification of benzoic acid . This application is particularly important for the synthesis of chiral molecules, which are a key component in the production of various pharmaceuticals. The presence of the deuterium atoms can be used to trace the reaction pathway and understand the mechanism of the esterification process.

Atom Transfer Radical Polymerization (ATRP)

Another significant application is its use as an initiator in atom transfer radical polymerization (ATRP) . ATRP is a type of living polymerization that allows for the creation of polymers with complex architectures, such as block, gradient, and star polymers. This method is widely used in the preparation of advanced materials for drug delivery systems, coatings, and electronics.

Synthesis of Bromine Terminated Polymers

The compound is also used in the synthesis of bromine terminated polystyrene and poly(p-methoxystyrene) . These bromine-terminated polymers are valuable intermediates for further functionalization and have applications in creating advanced materials with specific end-group functionalities.

Flame Retardant Applications

Due to the bromine content, (1-Bromoethyl-2,2,2-D3)benzene finds application as a flame retardant . It can be incorporated into polymers to enhance their flame-retardant properties, making them suitable for use in a variety of safety-critical applications, such as in the aerospace and automotive industries.

Preparation of Beta-Phenethyl Derivatives

This compound serves as a starting material for the preparation of various beta-phenethyl derivatives . These derivatives are important in the synthesis of active pharmaceutical ingredients (APIs) and are also used in the fragrance industry due to their unique aromatic properties.

Research in Deuterium Labeling

Lastly, (1-Bromoethyl-2,2,2-D3)benzene is instrumental in deuterium labeling studies . Deuterium labeling is a powerful tool in chemical research for tracking the fate of atoms through a reaction, understanding reaction mechanisms, and studying the metabolic pathways of drugs in the body.

安全和危害

(1-Bromoethyl-2,2,2-D3)benzene is considered a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash immediately with plenty of water .

作用机制

Target of Action

The primary target of (1-Bromoethyl-2,2,2-D3)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound (1-Bromoethyl-2,2,2-D3)benzene undergoes electrophilic aromatic substitution . This process involves two steps :

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can be used as a chemical reference for chemical identification, qualitative, quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .

Pharmacokinetics

The compound’s deuterium labeling allows researchers to study metabolic pathways in vivo in a safe manner .

Result of Action

The result of the action of (1-Bromoethyl-2,2,2-D3)benzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process .

Action Environment

The action, efficacy, and stability of (1-Bromoethyl-2,2,2-D3)benzene can be influenced by various environmental factors. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

属性

IUPAC Name |

(1-bromo-2,2,2-trideuterioethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)